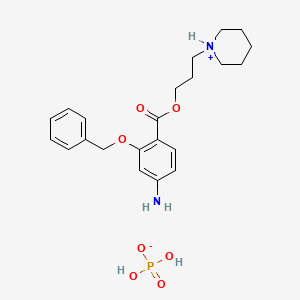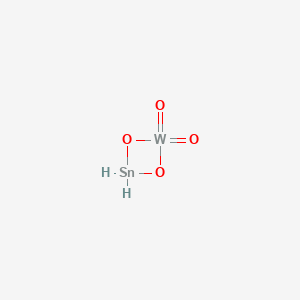
Tin monotungstate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin monotungstate is an inorganic compound composed of tin and tungsten. It is known for its unique chemical properties and potential applications in various fields, including chemistry, materials science, and industry. The compound is typically represented by the formula SnWO₄, indicating the presence of one tin atom and one tungsten atom bonded with oxygen.
準備方法
Synthetic Routes and Reaction Conditions: Tin monotungstate can be synthesized through various methods. One common approach involves the reaction of tin chloride (SnCl₂) with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions and moderate temperatures to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of tin oxide (SnO₂) and tungsten oxide (WO₃) at elevated temperatures, typically around 900-1000°C, in a controlled atmosphere. The resulting product is then purified and processed for various applications.
化学反応の分析
Types of Reactions: Tin monotungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce lower oxidation state compounds.
科学的研究の応用
Tin monotungstate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: this compound is being explored for its potential use in medical imaging and as a therapeutic agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and electronic components.
作用機序
The mechanism of action of tin monotungstate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. In biological systems, this compound may interact with enzymes and proteins, influencing cellular processes and signaling pathways.
類似化合物との比較
Tin dioxide (SnO₂): A widely studied compound with applications in gas sensors and catalysis.
Tungsten trioxide (WO₃): Known for its use in electrochromic devices and photocatalysis.
Tin tungstate (SnWO₄): Similar to tin monotungstate but with different stoichiometry and properties.
Uniqueness: this compound is unique due to its specific combination of tin and tungsten atoms, which imparts distinct chemical and physical properties
特性
CAS番号 |
14553-36-7 |
|---|---|
分子式 |
H2O4SnW |
分子量 |
368.56 g/mol |
IUPAC名 |
1,3-dioxa-2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |
InChI |
InChI=1S/4O.Sn.W.2H |
InChIキー |
VYCQWQNSQQENQM-UHFFFAOYSA-N |
正規SMILES |
O=[W]1(=O)O[SnH2]O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


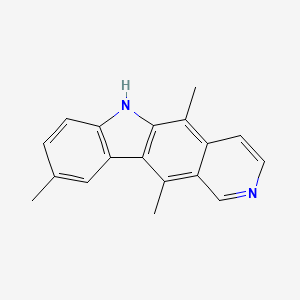

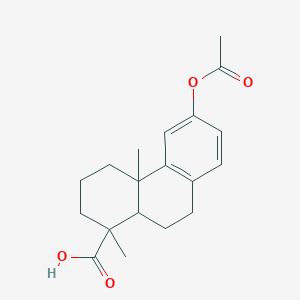
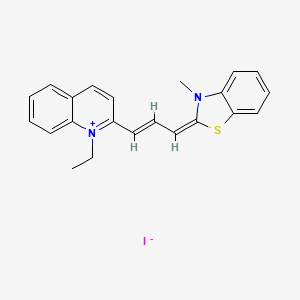
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
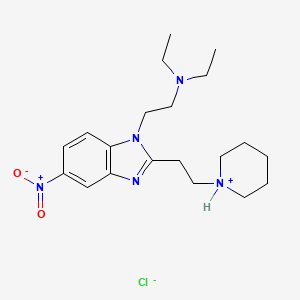

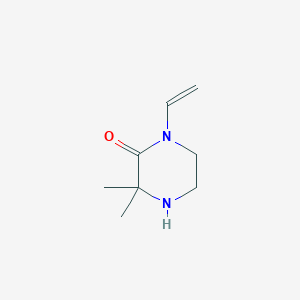
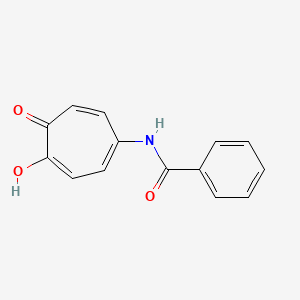
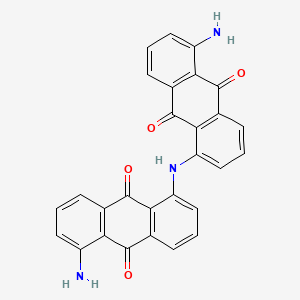

![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
